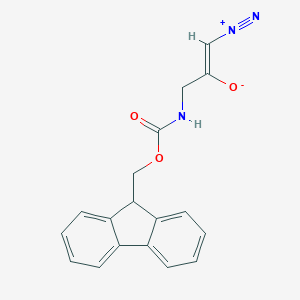

Fmoc-Gly-CHN2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Gly-CHN2, also known as fluorenylmethyloxycarbonyl glycine diazomethane, is a derivative of glycine. It is commonly used in proteomics studies and solid-phase peptide synthesis techniques. Glycine, being the simplest and least sterically hindered of the amino acids, provides a high level of flexibility when incorporated into polypeptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Gly-CHN2 involves the protection of the glycine amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The diazomethane group is then introduced to the protected glycine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Gly-CHN2 undergoes several types of chemical reactions, including:

Substitution Reactions: The diazomethane group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would yield an amide derivative.

Deprotection Reactions: The removal of the Fmoc group yields free glycine derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Gly-CHN2 is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group of glycine, allowing for the sequential addition of amino acids to form peptides. This method is advantageous for several reasons:

- Efficiency : The use of Fmoc chemistry allows for rapid deprotection and coupling reactions, significantly speeding up the synthesis process.

- Purity : SPPS using this compound often results in high-purity peptides due to the controlled environment of solid-phase synthesis.

- Diversity : Researchers can easily introduce various amino acids to create diverse peptide sequences tailored for specific biological functions.

Drug Development

In drug development, this compound is employed to create peptide-based therapeutics. Peptides have shown promise in treating various diseases due to their specificity and lower toxicity compared to traditional small-molecule drugs. Key applications include:

- Targeted Therapies : Peptides synthesized with this compound can be designed to target specific receptors or pathways involved in disease processes, enhancing therapeutic efficacy.

- Vaccine Development : this compound-derived peptides are used in vaccine formulations, where they can serve as epitopes that stimulate immune responses against pathogens or cancer cells.

- Bioconjugation : The reactive nature of the azide group in this compound allows for bioconjugation with other biomolecules (e.g., antibodies or nanoparticles), facilitating targeted delivery systems.

Biochemical Research

The compound is also pivotal in biochemical research, particularly in studying protein interactions and dynamics. Its applications include:

- Protein Labeling : this compound can be incorporated into proteins as a label for tracking interactions or conformational changes using techniques like fluorescence or mass spectrometry.

- Enzyme Substrate Studies : Researchers utilize peptides derived from this compound to investigate enzyme specificity and kinetics, providing insights into metabolic pathways.

- Structural Biology : The compound's incorporation into peptides aids in X-ray crystallography and NMR studies, helping elucidate protein structures and interactions.

Case Study 1: Peptide Therapeutics

A study demonstrated the successful synthesis of a peptide inhibitor targeting a specific enzyme involved in cancer progression using this compound. The synthesized peptide exhibited high binding affinity and specificity, highlighting the potential of Fmoc-based methodologies in developing targeted cancer therapies.

Case Study 2: Vaccine Development

In another case, researchers used this compound-derived peptides as vaccine candidates against viral infections. The peptides were shown to elicit robust immune responses in animal models, paving the way for further clinical trials.

Mecanismo De Acción

The mechanism of action of Fmoc-Gly-CHN2 involves the protection of the amino group of glycine with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The diazomethane group allows for further functionalization of the glycine derivative. The Fmoc group can be removed under basic conditions, allowing for the incorporation of glycine into peptides .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Gly-OH: A similar compound where the diazomethane group is replaced with a hydroxyl group.

Fmoc-Aib-OMe: A derivative of alpha-aminoisobutyric acid with a methoxy group instead of diazomethane.

Uniqueness

Fmoc-Gly-CHN2 is unique due to the presence of the diazomethane group, which provides additional reactivity and functionalization options compared to other Fmoc-protected amino acids. This makes it particularly useful in advanced peptide synthesis and modification .

I

Actividad Biológica

Fmoc-Gly-CHN2 (CAS No. 275816-73-4) is a derivative of glycine protected by the Fmoc (9-fluorenylmethoxycarbonyl) group, which is widely utilized in peptide synthesis and proteomics. This compound exhibits notable biological activities primarily through its role as a protease inhibitor, particularly affecting cysteine proteases such as cathepsins.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with the active sites of specific proteases. This irreversible inhibition alters the normal function of these enzymes, leading to various cellular responses, including apoptosis in certain cancer cell lines.

Inhibition of Cysteine Proteases

Research indicates that this compound and its analogs effectively inhibit cathepsins B and L, which are crucial for protein turnover and degradation within cells. The inhibition mechanism involves the formation of stable covalent bonds with the catalytic residues of these enzymes, thereby preventing their activity.

Table 1: Inhibition Potency of this compound and Related Compounds

| Compound | Target Enzyme | IC50 (nM) | Specificity |

|---|---|---|---|

| This compound | Cathepsin B | TBD | High |

| Fmoc-Tyr-Ala-CHN2 | Cathepsin B & L | ~100 | Selective for neuroblastoma cells |

| Z-Phe-Ala-CHN2 | Cathepsin L | TBD | Low |

Notes :

- The IC50 value for this compound is yet to be determined (TBD) in specific studies.

- Fmoc-Tyr-Ala-CHN2 has demonstrated significant selectivity towards neuroblastoma cells, indicating potential therapeutic applications.

Neuroblastoma Research

A study highlighted the effects of protease inhibitors on neuroblastoma cells, where Fmoc-Tyr-Ala-CHN2 induced apoptosis selectively in these cells without affecting other cancer types. This specificity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

Mechanistic Insights

In another investigation, it was observed that treatment with Fmoc-Tyr-Ala-CHN2 led to the accumulation of electron-dense vesicles within neuroblastoma cells, suggesting impaired lysosomal function due to cathepsin inhibition. The study concluded that a significant reduction in cathepsin activity (greater than 90%) was necessary to observe measurable effects on cell growth and viability .

Implications for Therapeutic Development

The selective inhibition of cathepsins by compounds like this compound opens avenues for developing novel therapeutic agents against cancers characterized by elevated levels of these proteases. The specificity towards neuroblastoma indicates potential for reducing side effects commonly associated with broader-spectrum chemotherapeutics.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-diazo-2-oxopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c19-21-10-12(22)9-20-18(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17H,9,11H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDGJOVHMQKZMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)C=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.